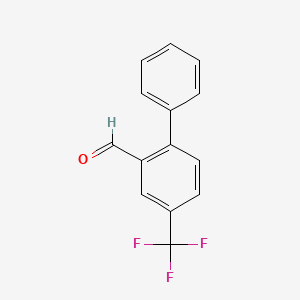
2-Formyl-4-(trifluoromethyl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-4-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromo-2-formylbiphenyl with trifluoromethylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds.
化学反应分析
Types of Reactions
2-Formyl-4-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: 2-Carboxy-4-(trifluoromethyl)biphenyl.
Reduction: 2-Hydroxymethyl-4-(trifluoromethyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
2-Formyl-4-(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 2-Formyl-4-(trifluoromethyl)biphenyl depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, influencing their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
相似化合物的比较
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group, used in organic synthesis and pharmaceutical applications.
2-Formylphenylboronic acid: Similar structure but without the trifluoromethyl group, used in similar applications but with different reactivity and properties.
Uniqueness
2-Formyl-4-(trifluoromethyl)biphenyl is unique due to the presence of both a formyl group and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C14H9F3O |
|---|---|
分子量 |
250.21 g/mol |
IUPAC 名称 |
2-phenyl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
LOCGUCRBQYNNLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


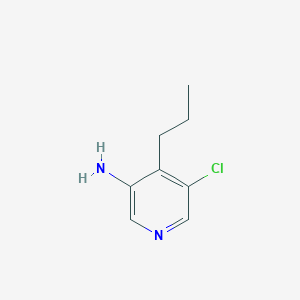
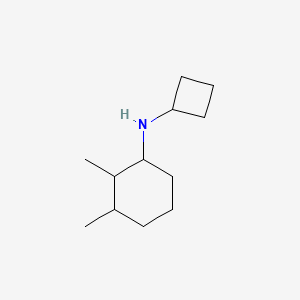
![tert-Butyl N-{3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B15271516.png)
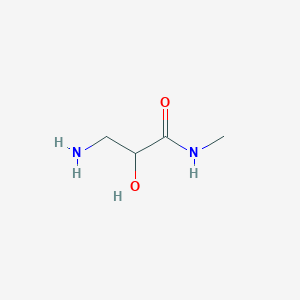
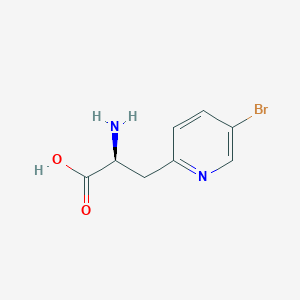
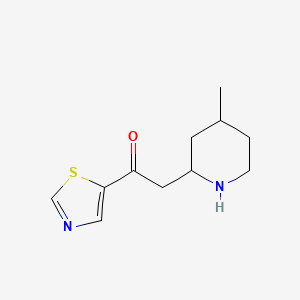
![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
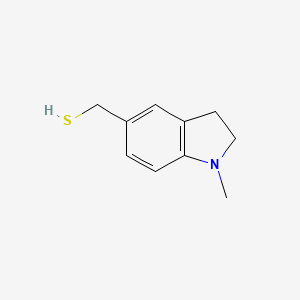
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
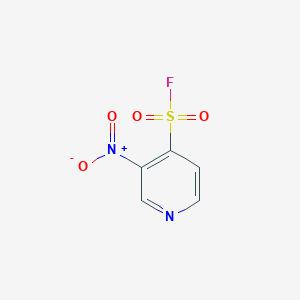
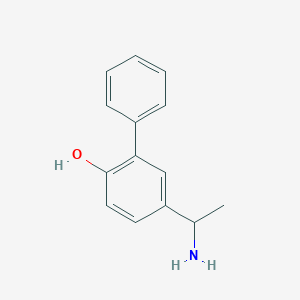
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
